molecular formula C22H28N4O6S B4173122 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine

Cat. No.: B4173122
M. Wt: 476.5 g/mol
InChI Key: LVTFJXMRTGJBAO-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as DNPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DNPP is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor modulator and may also interact with other neurotransmitter systems. This compound has been shown to increase dopamine release in the striatum and may have potential as a treatment for Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of cancer cell growth, and the induction of apoptosis. This compound has also been shown to have some toxic effects, including hepatotoxicity and nephrotoxicity, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has several advantages for lab experiments, including its potential as a dopamine receptor modulator and its ability to inhibit cancer cell growth. However, this compound also has some limitations, including its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, including the development of novel compounds based on its scaffold, the investigation of its potential as a treatment for Parkinson's disease and cancer, and the exploration of its mechanism of action and toxic effects. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Conclusion:
This compound, or this compound, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound may lead to the development of novel compounds with improved pharmacological properties and the discovery of new treatments for Parkinson's disease and cancer.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors and may have potential as a treatment for Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S/c1-31-21-8-6-18(16-22(21)32-2)33(29,30)25-13-11-23(12-14-25)17-5-7-19(26(27)28)20(15-17)24-9-3-4-10-24/h5-8,15-16H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTFJXMRTGJBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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